Propranolol glycol
Overview
Description
Propranolol glycol, also known as 3-(1-Naphthalenyloxy)-1,2-propanediol, is an impurity of Propranolol . Propranolol is a synthetic, non-selective beta-adrenergic receptor antagonist . It is used to treat high blood pressure, heart rhythm disorders, and other heart or circulatory conditions .
Synthesis Analysis
Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
Propranolol glycol contains total 31 bond(s); 17 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The synthesis of propranolol was conducted between 1-naphthol and isopropylamine under mild, less toxic conditions and fast reaction time . Novel propranolol derivatives were formed by reactions at the C-13 and N-15 position through esterification reactions between propranolol and 2-bromobenzoyl chloride, 2-chlorobenzoyl chloride .Physical And Chemical Properties Analysis
Propranolol glycol is a major metabolite of propranolol in man . It has the ability to reduce the lethality of strychnine-induced convulsions in mice .Scientific Research Applications
Reducing Convulsions : Propranolol glycol reduces the lethality of strychnine-induced convulsions in mice, proving more potent than propranolol itself (Saelens et al., 1974).
Transmucosal Drug Delivery : When combined with oleic acid in propylene glycol, it increases the permeability to the drug, facilitating transmucosal delivery (Manganaro & Wertz, 1996).
Treatment of Infantile Hemangiomas : Propranolol hydrochloride at specific dosages has been effective in reducing infantile hemangiomas in infants and children (Hogeling, Adams, & Wargon, 2011).
Transdermal Use Enhancements : Propranolol hydrochloride film formulations with terpene enhancers improve skin penetration and release rates for transdermal applications (Amnuaikit et al., 2005).
Inhibiting Hemangioma Growth : Propranolol-loaded liposomes-in-microspheres (PLIM) significantly inhibit infantile hemangioma growth, showing superior therapeutic effects compared to propranolol and liposomes alone (Guo et al., 2017).
Post-Traumatic Stress Disorder (PTSD) Treatment : Propranolol may be effective in alleviating PTSD symptoms by dissociating emotion and fear from memory (Donovan, 2010).
Bone Healing and Osseointegration : In animal studies, propranolol enhanced bone healing and implant osseointegration (Al-Subaie et al., 2016).
Reducing Anxiety : Propranolol, an β2-adrenergic blocking drug, relieves symptoms due to excessive adrenaline release and slows the pulse rate, even in normal subjects, demonstrating its potential in treating anxiety (Wheatley, 1969).
Growth Retardation in Pregnancy : Chronic propranolol therapy during pregnancy can lead to growth retardation as a significant side effect (Pruyn, Phelan, & Buchanan, 1979).
Cutaneous Biotransformation : Propranolol glycol is produced by human skin and keratinocytes, with its formation directly proportional to propranolol concentration (Cormier, Ledger, Marty, & Amkraut, 1991).
Safety And Hazards
Future Directions
Propranolol has shown increasing evidence of its antiangiogenic, pro-apoptotic, vasoconstrictor and anti-inflammatory properties in different Rare Diseases (RDs), including vascular or oncological pathologies . This highlights the finished and ongoing trials in which propranolol has arisen as a good repurposing drug for improving the health condition in RDs .
properties
IUPAC Name |
3-naphthalen-1-yloxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNMWGWFIGTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865804 | |
Record name | 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propranolol glycol | |
CAS RN |
36112-95-5 | |
Record name | Propranolol glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36112-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propranolol glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propranolol Related Compound A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPRANOLOL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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